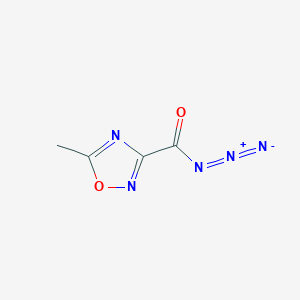

5-Methyl-1,2,4-oxadiazole-3-carbonyl azide

Overview

Description

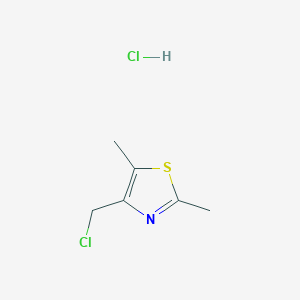

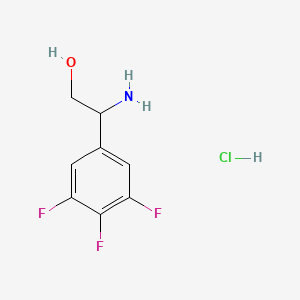

5-Methyl-1,2,4-oxadiazole-3-carbonyl azide is a compound that belongs to the 1,2,4-oxadiazole family . The 1,2,4-oxadiazole derivatives are known for their broad spectrum of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities . They are often used in the synthesis of various drugs .

Molecular Structure Analysis

1,2,4-Oxadiazoles are five-membered heterocyclic scaffolds with an oxygen and two nitrogen atoms . They possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . Nitrogen has been found to be a stronger hydrogen bond acceptor than oxygen .Scientific Research Applications

Multicomponent Synthesis and Antimicrobial Evaluation

A study demonstrated the synthesis of novel 2-aryl-5-((1-aryl-1H-1,2,3-triazol-4-yl)methylthio)-1,3,4-oxadiazoles, utilizing a method involving C–S bond formation and azide–alkyne cyclocondensation. This process aimed to explore the compounds' effects on the in vitro growth of microorganisms causing infections. The synthesized compounds showed significant antimicrobial activity against several bacterial and fungal strains, indicating the potential of 1,2,4-oxadiazole derivatives in antimicrobial research (Sindhu et al., 2013).

Therapeutic Potential in Various Biological Activities

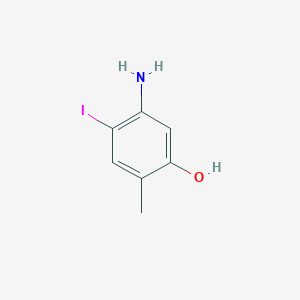

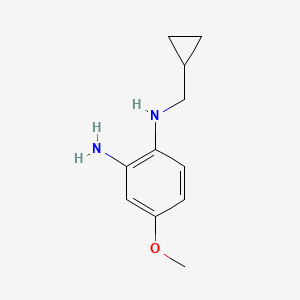

1,2,4-Oxadiazoles, as heterocyclic compounds, have been extensively studied for their broad range of chemical and biological properties. They are known for various biological activities, including antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant properties. This makes them important synthons in new drug development, highlighting their significance in medicinal chemistry (Siwach & Verma, 2020).

Comparison of 1,2,4- and 1,3,4-Oxadiazole Matched Pairs

A systematic comparison of 1,2,4- and 1,3,4-oxadiazole matched pairs revealed significant differences in lipophilicity, metabolic stability, hERG inhibition, and aqueous solubility, favoring the 1,3,4-oxadiazole isomers. This study provides insights into the distinct profiles of these isomers, useful for designing druglike molecules with optimized properties (Boström et al., 2012).

Antibacterial Activity of Synthesized Compounds

Research involving the synthesis of 1-((5-oxo-4,5-Dihydro-1,3,4-oxadiazol-2-yl)methyl)-1H-1,2,4-triazole-3-carboxylic acid and its application in antibacterial activity showcased the potential of oxadiazole derivatives in combating bacterial infections (Brahmayya et al., 2018).

Development of Melt-Cast Explosives

In the field of energetic materials, certain oxadiazole derivatives have been synthesized and analyzed for their potential as energetic plasticizers or melt-cast explosives. This research highlights the versatility of oxadiazoles in applications beyond medicinal chemistry (Bauer et al., 2021).

Mechanism of Action

Target of Action

activities . Therefore, it’s plausible that this compound may also target similar biological entities.

Mode of Action

Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen . This property could play a role in its interaction with its targets.

Biochemical Pathways

Given the anti-infective properties of 1,2,4-oxadiazoles , it’s possible that this compound may interfere with the biochemical pathways of infectious agents, leading to their inhibition or destruction.

Result of Action

Given the anti-infective properties of 1,2,4-oxadiazoles , it’s plausible that this compound may exert similar effects, potentially leading to the inhibition or destruction of infectious agents.

Properties

IUPAC Name |

5-methyl-1,2,4-oxadiazole-3-carbonyl azide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N5O2/c1-2-6-3(8-11-2)4(10)7-9-5/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAHJRETUHMQIFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C(=O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1376539.png)

![2-bromo-N-[6-(1H-pyrazol-1-yl)pyridin-3-yl]acetamide hydrobromide](/img/structure/B1376543.png)

amine hydrochloride](/img/structure/B1376545.png)

![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-5-carboxylic acid](/img/structure/B1376549.png)